Magnesium ethane-1,2-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium ethane-1,2-diolate is an organometallic compound with the molecular formula C₂H₄MgO₂. It is a derivative of ethylene glycol where the hydroxyl groups are replaced by magnesium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium ethane-1,2-diolate can be synthesized through the reaction of ethylene glycol with a magnesium source, such as magnesium metal or magnesium alkoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: The process would likely involve the use of high-purity reagents and controlled environments to ensure product consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Magnesium ethane-1,2-diolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The magnesium atoms can be substituted by other metal atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols or other reduced forms of the original compound.
Substitution: Results in new organometallic compounds with different metal centers.
Scientific Research Applications
Magnesium ethane-1,2-diolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in Grignard-type reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which magnesium ethane-1,2-diolate exerts its effects involves the interaction of the magnesium atoms with various molecular targets. Magnesium can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The pathways involved often include coordination with oxygen or nitrogen atoms in substrates, leading to the activation of these molecules for further chemical transformations .
Comparison with Similar Compounds
Magnesium ethoxide: Another magnesium-based organometallic compound with similar reactivity but different structural properties.
Magnesium methoxide: Similar in reactivity but with methanol-derived ligands instead of ethylene glycol.
Magnesium diethyl: A compound with ethyl groups instead of ethylene glycol, showing different reactivity patterns.
Uniqueness: Magnesium ethane-1,2-diolate is unique due to its ethylene glycol-derived structure, which provides distinct reactivity and stability compared to other magnesium organometallic compounds. Its ability to form stable chelates and participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
53651-67-5 |
---|---|
Molecular Formula |
C2H4MgO2 |
Molecular Weight |
84.36 g/mol |
IUPAC Name |
magnesium;ethane-1,2-diolate |
InChI |
InChI=1S/C2H4O2.Mg/c3-1-2-4;/h1-2H2;/q-2;+2 |
InChI Key |
LPFAVACZDGLXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.